molecular formula C16H24N2Na2O16P2 B560726 dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose CAS No. 108393-33-5

dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose

Cat. No. B560726
M. Wt: 608.293
InChI Key: DLSDVVMMMPTWFY-LXYDHNPQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-alpha-glc-Na2, also known as TDP-alpha-G, TDP-alpha-Glc, or TDP-alpha-Glucose, is a biochemical compound. It is also referred to as Thymidine-5’-diphospho-α-D-glucose disodium salt . It plays a significant role in the biosynthesis of deoxy and amino sugars, which are involved in a variety of biological functions in all domains of life .


Synthesis Analysis

The synthesis of dTDP-alpha-glc-Na2 involves a conserved 4-step reaction. The process starts with glucose-1-phosphate (Glc-1P). The first step involves a nucleotide transferase RmlA transferring a deoxythymidine monophosphate moiety from deoxy-thymidine triphosphate to Glc-1P. This is followed by a dehydratase RmlB catalyzing the conversion of dTDP-glucose into dTDP-4-keto-6-deoxy-d-glucose. The third enzyme—an epimerase RmlC—mediates a double epimerization reaction leading to the formation of dTDP-4-keto-6-deoxy-l-mannose .


Molecular Structure Analysis

The molecular formula of dTDP-alpha-glc-Na2 is C16H24N2Na2O16P2 . The detailed molecular structure and mechanism of dTDP-glucose 4,6-dehydratase from Streptomyces venezuelae have been investigated using the quantum mechanical/molecular mechanical (QM/MM) approach .


Chemical Reactions Analysis

The chemical reaction catalyzed by dTDP-glucose 4,6-dehydratase involves the biotransformation of dTDP-glucose into dTDP-4-keto-6-deoxy-glucose .


Physical And Chemical Properties Analysis

The molecular weight of dTDP-alpha-glc-Na2 is 608.29 g/mol . It appears as a white to off-white powder or solid . The storage temperature is recommended to be -20°C .

properties

IUPAC Name

disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAHWQWZRRHSCD-QMMSDIQLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2Na2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745634
Record name Thymidine-5′-diphospho-α-D-glucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

CAS RN

148296-43-9
Record name Thymidine-5′-diphospho-α-D-glucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymidine-5'-diphosphate-D-glucose disodium salt
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE4CTB7DTP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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